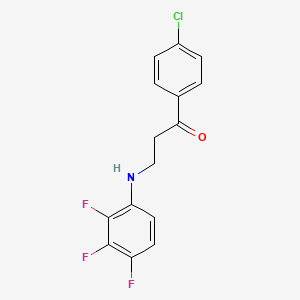

1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Beschreibung

1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chlorophenyl group at position 1 and a 2,3,4-trifluoroanilino group at position 3. This structural configuration is pivotal for its physicochemical properties and biological interactions, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-10-3-1-9(2-4-10)13(21)7-8-20-12-6-5-11(17)14(18)15(12)19/h1-6,20H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCLQPDKMZMCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=C(C(=C(C=C2)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3,4-trifluoroaniline.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,3,4-trifluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired 1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl and trifluoroanilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone involves:

Molecular Targets: The compound may target specific enzymes or receptors in the body, leading to its biological effects.

Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

*Estimated based on structural analogs (e.g., ).

Key Observations :

- Electron Effects : The 4-chlorophenyl group (Cl: σₚ⁺ = +0.23) in the target compound contrasts with electron-donating groups like methoxy (OMe: σₚ⁻ = -0.27) in , altering electronic density and reactivity .

- Steric Hindrance: The 2,3,4-trifluoroanilino group introduces significant steric bulk compared to mono-substituted anilines (e.g., 4-Cl in ) or cyclic amines (e.g., piperidinyl in Aldi-4) .

- Halogen Diversity : Fluorine substituents (high electronegativity) in the target compound may enhance metabolic stability compared to bromine or chlorine analogs () .

Physicochemical Properties

Table 2: Physicochemical Comparisons

*Calculated using ChemDraw or analogous tools.

Key Observations :

- Lipophilicity: The target compound’s logP (~3.1) suggests moderate lipophilicity, comparable to 4-fluorophenyl analogs () but higher than dimethylamino-substituted derivatives () .

- Thermal Stability : Methoxy-substituted analogs () may exhibit lower melting points due to reduced crystallinity compared to halogenated variants.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant studies that highlight its effects on various biological systems.

- Molecular Formula : C15H12ClF3N

- Molecular Weight : 313.71 g/mol

- CAS Number : 455-14-1

The compound features a chlorophenyl group and a trifluoroanilino moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been investigated in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : Research indicates that this compound may inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases, which are critical in cancer signaling pathways.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

The results indicate a significant potential for development as an antimicrobial agent.

Anticancer Mechanism

In a research article published in Cancer Letters, the compound was tested on various cancer cell lines including breast and colon cancer cells. Results showed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with IC50 values ranging from 10 to 30 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.

The proposed mechanism involves the activation of the intrinsic apoptotic pathway, mediated by mitochondrial dysfunction and subsequent release of cytochrome c into the cytosol.

Enzyme Inhibition Studies

A detailed structure-activity relationship (SAR) study highlighted that modifications on the trifluoroaniline moiety could enhance enzyme inhibition potency. The compound was found to inhibit:

| Enzyme | IC50 (µM) |

|---|---|

| Cyclin-dependent kinase | 5 |

| Protein kinase B | 15 |

These findings suggest that this compound could serve as a lead for developing new therapeutic agents targeting kinase-related pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.